molecular formula C14H11ClF3NOS B2748741 3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1234885-44-9

3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2748741
CAS No.: 1234885-44-9
M. Wt: 333.75
InChI Key: IGWNREROKSZICA-UHFFFAOYSA-N
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Description

3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chlorine atom at the 3-position, a thiophen-3-ylmethyl group, and a 2,2,2-trifluoroethyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3-chlorobenzoic acid, is converted to 3-chlorobenzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.

    Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with thiophen-3-ylmethylamine and 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine or pyridine. This reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophen-3-ylmethyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the benzamide core can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the thiophen-3-ylmethyl group.

    Amines: From reduction of nitro groups.

    Substituted Benzamides: From nucleophilic substitution of the chlorine atom.

Scientific Research Applications

3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiophen-3-ylmethyl group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(thiophen-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with the thiophen-2-ylmethyl group.

    3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide core instead of benzamide.

    3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)phenylacetamide: Similar structure but with a phenylacetamide core.

Uniqueness

The unique combination of the 3-chloro, thiophen-3-ylmethyl, and 2,2,2-trifluoroethyl groups in 3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide imparts distinct chemical and physical properties. These substituents influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NOS/c15-12-3-1-2-11(6-12)13(20)19(9-14(16,17)18)7-10-4-5-21-8-10/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWNREROKSZICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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